2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
Description
This compound is a hybrid molecule comprising three key structural motifs:
- A 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety, known for its fluorescence and bioactivity in medicinal chemistry .
- An acetamide bridge linking the coumarin to a heterocyclic substituent.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-12(2)22-24-17-7-4-14(9-18(17)25-22)23-20(26)11-28-15-5-6-16-13(3)8-21(27)29-19(16)10-15/h4-10,12H,11H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
QGBTVHDUBLAOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=C(N4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. The carboxylic acid group is activated using reagents such as N,N’-carbonyldiimidazole, which facilitates the formation of the ester bond . The reaction is carried out under mild conditions to ensure the stability of the chromene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with various molecular targets. The chromene moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes. The benzimidazole ring can bind to metal ions, affecting metalloprotein functions. These interactions disrupt normal cellular functions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among coumarin-acetamide derivatives include:
Physicochemical and Spectral Properties
- IR Spectroscopy : All compounds show characteristic peaks for coumarin (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~3300 cm⁻¹; C=O ~1650 cm⁻¹) .
- NMR : Coumarin protons appear as singlets (δ 6.1–6.3 ppm for H-3; δ 7.3–7.8 ppm for aromatic protons). Acetamide CH₂ resonates at δ 4.5–5.0 ppm .
- HRMS : Used to confirm molecular ions (e.g., [M⁺] = 339.1107 for 4aa ).
Key Observations and Implications
Structure-Activity Relationships (SAR): Substitution on the acetamide nitrogen critically influences bioactivity. For example, chlorophenyl groups enhance anti-inflammatory activity , while benzimidazole may improve DNA intercalation or kinase inhibition. Amino acid hybrids (e.g., 7c ) demonstrate enhanced solubility, aiding in drug delivery.
Synthetic Efficiency :
- Acid chloride coupling (e.g., ) and Smiles rearrangement (e.g., ) offer moderate to high yields (66–85%).
- Multi-step syntheses (e.g., peptide coupling in ) require careful optimization to maintain yields.
Unanswered Questions :
Biological Activity
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a novel synthetic derivative that combines structural elements of coumarin and benzimidazole. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a coumarin moiety linked to a benzimidazole derivative. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds containing both coumarin and benzimidazole scaffolds exhibit significant anticancer activity. For instance, the compound was tested against various cancer cell lines, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potent cytotoxic effects.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:
The biological activity of the compound is believed to be mediated through multiple mechanisms:
- Inhibition of Topoisomerases : Coumarin derivatives are known to inhibit topoisomerases, which play a crucial role in DNA replication and transcription.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins.
- Antioxidant Activity : The presence of the coumarin moiety contributes to antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies
A notable case study involved the use of this compound in a multicellular spheroid model, which mimics tumor microenvironments more closely than traditional monolayer cultures. The results indicated enhanced cytotoxicity compared to conventional treatments, highlighting its potential for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
